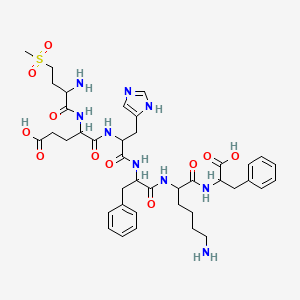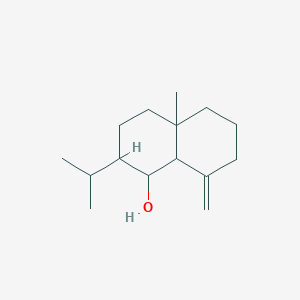![molecular formula C33H52O6 B12301383 4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)
4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Myrianthic acid 3,23-acetonide is a natural compound belonging to the triterpenoid family. It is characterized by its complex molecular structure, which includes multiple rings and functional groups. This compound is isolated from the stems of Poraqueiba sericea and has a molecular formula of C33H52O6 with a molecular weight of 544.77 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Myrianthic acid 3,23-acetonide can be synthesized through the condensation of myrianthic acid with acetone under neutral or weakly acidic conditions . The reaction typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Industrial Production Methods
Industrial production of myrianthic acid 3,23-acetonide involves large-scale extraction from natural sources, followed by purification processes to achieve high purity levels (≥98%) . The compound is then crystallized and stored under controlled conditions to maintain its stability.
化学反应分析
Types of Reactions
Myrianthic acid 3,23-acetonide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Myrianthic acid 3,23-acetonide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of myrianthic acid 3,23-acetonide involves its interaction with specific molecular targets. One of the primary targets is fatty acid synthase, an enzyme involved in lipid biosynthesis . Myrianthic acid 3,23-acetonide inhibits this enzyme, leading to reduced lipid production and subsequent antiproliferative effects on tumor cells. This mechanism is supported by molecular docking studies and biological assays .
相似化合物的比较
Similar Compounds
Ursolic acid: Another triterpenoid with similar biological activities, including anticancer properties.
Oleanolic acid: A triterpenoid known for its anti-inflammatory and hepatoprotective effects.
Betulinic acid: A triterpenoid with potential anticancer and antiviral properties.
Uniqueness
Myrianthic acid 3,23-acetonide is unique due to its specific structural features and its potent inhibitory effects on fatty acid synthase. This makes it a promising candidate for the development of new therapeutic agents, particularly in the field of oncology .
属性
分子式 |
C33H52O6 |
|---|---|
分子量 |
544.8 g/mol |
IUPAC 名称 |
4,22-dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid |
InChI |
InChI=1S/C33H52O6/c1-19-11-14-33(26(35)36)16-15-30(6)20(24(33)32(19,8)37)9-10-23-28(4)17-21(34)25-29(5,18-38-27(2,3)39-25)22(28)12-13-31(23,30)7/h9,19,21-25,34,37H,10-18H2,1-8H3,(H,35,36) |
InChI 键 |
IZOHEKFGZPQWLJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C6C5(COC(O6)(C)C)C)O)C)C)C2C1(C)O)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione hydrochloride](/img/structure/B12301302.png)
![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12301308.png)
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12301315.png)
![1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate](/img/structure/B12301322.png)




![2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B12301360.png)
![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)

![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)


